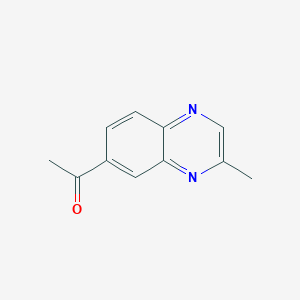
1-(3-methyl-6-quinoxalinyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-6-quinoxalinyl)Ethanone is an organic compound with the molecular formula C11H10N2O It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-methyl-6-quinoxalinyl)Ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-methyl-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-methyl-6-quinoxalinyl)ethanone is an organic compound belonging to the quinoxaline family, characterized by a benzene ring fused with a pyrazine ring. It features a methyl group at the 3-position and an ethanone functional group at the 1-position of the quinoxaline ring. The molecular formula is C11H10N2O, with a molecular weight of approximately 202.21 g/mol. Quinoxaline derivatives, including this compound, have been studied for diverse biological activities and have several applications in various fields.
Medicinal Chemistry
- Antitumor and Antimicrobial Potential this compound has potential antitumor and antimicrobial properties. Studies on its interactions with biological targets have shown it can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis. The specific molecular targets include various kinases and receptors that play crucial roles in cancer biology. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
- ** influence signaling pathways** Studies on the interactions of this compound with biological targets have shown that it can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis. The specific molecular targets include various kinases and receptors that play crucial roles in cancer biology. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-(3-methyl-6-quinoxalinyl)Ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-methyl-2-quinoxalinyl)Ethanone
- 1-(4-quinolinyl)Ethanone
- 2-acetylpyrrole
Uniqueness
1-(3-methyl-6-quinoxalinyl)Ethanone is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(3-methylquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-6-12-10-4-3-9(8(2)14)5-11(10)13-7/h3-6H,1-2H3 |
Clé InChI |
NTBIVZOQMYJABL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC(=CC2=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















